1-(Pyrimidin-4-yl)ethanamine dihydrochloride
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Overview
Description
1-(Pyrimidin-4-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2 It is a derivative of pyrimidine, a nitrogen-containing heterocycle that is widely studied for its diverse biological and chemical properties
Preparation Methods
The synthesis of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride typically involves the reaction of pyrimidine derivatives with ethanamine under specific conditions. One common synthetic route includes the alkylation of pyrimidine with ethylamine, followed by the formation of the dihydrochloride salt. The reaction conditions often require a solvent such as ethanol or methanol and may involve the use of catalysts to enhance the reaction efficiency .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and efficiency .
Chemical Reactions Analysis
1-(Pyrimidin-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .
Scientific Research Applications
1-(Pyrimidin-4-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable for developing new chemical entities.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Research explores its potential therapeutic applications, particularly in targeting specific biological pathways involved in diseases.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Pyrimidin-4-yl)ethanamine dihydrochloride can be compared with other similar compounds, such as:
N-Methyl-1-pyrimidin-4-ylethanamine dihydrochloride: This compound has a similar structure but includes a methyl group, which may alter its reactivity and biological activity.
2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride: This derivative has additional methyl groups on the pyrimidine ring, potentially affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the balance of reactivity and stability it offers, making it a versatile compound for various research and industrial applications.
Properties
CAS No. |
1257106-74-3 |
---|---|
Molecular Formula |
C6H10ClN3 |
Molecular Weight |
159.62 g/mol |
IUPAC Name |
1-pyrimidin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c1-5(7)6-2-3-8-4-9-6;/h2-5H,7H2,1H3;1H |
InChI Key |
MOJMGTCMCQAGRJ-UHFFFAOYSA-N |
SMILES |
CC(C1=NC=NC=C1)N.Cl.Cl |
Canonical SMILES |
CC(C1=NC=NC=C1)N.Cl |
solubility |
not available |
Origin of Product |
United States |
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